molecular formula C14H21N B13223900 4-(3,4-Dimethylcyclohexyl)aniline

4-(3,4-Dimethylcyclohexyl)aniline

Cat. No.: B13223900
M. Wt: 203.32 g/mol
InChI Key: TZPLZCXAHCAOAH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylcyclohexyl)aniline is a substituted aniline derivative featuring a dimethylcyclohexyl group at the para position of the aniline ring. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to the steric and electronic effects imparted by the cyclohexyl substituent. The dimethyl modification on the cyclohexane ring enhances hydrophobicity and may influence conformational flexibility, which is critical in applications such as liquid crystal engineering or drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylcyclohexyl)aniline typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of 3,4-dimethylcyclohexanol to form 3,4-dimethylcyclohexanone, which is then subjected to reductive amination with aniline to yield the desired product .

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The use of palladium-catalyzed amination reactions is also prevalent in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclohexylamines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3,4-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl Substituents

Table 1: Key Physicochemical Properties of Cyclohexyl-Substituted Anilines

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
4-(3,4-Dimethylcyclohexyl)aniline C₁₄H₂₁N 203.33 Not reported Likely low in H₂O Synthetic intermediates, LC materials (inferred)
trans-4-(4-Pentylcyclohexyl)aniline C₁₇H₂₅N 243.39 Not reported Soluble in organics Liquid crystals
4-(1-Methylcyclopentyl)aniline C₁₂H₁₇N 175.27 Not reported Soluble in ethanol Pharmaceutical intermediates

Key Observations :

  • Longer alkyl chains (e.g., pentyl in trans-4-(4-Pentylcyclohexyl)aniline) improve compatibility with organic matrices but may lower thermal stability .

Methyl-Substituted Anilines

Table 2: Comparison with Methylated Anilines

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility in H₂O Key Differences
3,4-Dimethylaniline C₈H₁₁N 49–51 226 Slight Benzene-ring methyl groups; higher polarity
4-Methoxy-3-(4-methoxyphenoxy)aniline C₁₄H₁₅NO₃ Not reported Not reported Low Ether and methoxy groups increase rigidity

Key Observations :

  • Unlike 3,4-Dimethylaniline, which has methyl groups directly on the aromatic ring, this compound’s substituent is non-aromatic, leading to reduced resonance effects and altered electronic properties.
  • Methoxy-substituted analogs (e.g., 4-Methoxy-3-(4-methoxyphenoxy)aniline) exhibit higher polarity and hydrogen-bonding capacity, which are absent in the target compound .

Anti-Proliferative Aniline Derivatives

Table 3: Bioactive Aniline Derivatives

Compound Name (from ) Molecular Formula Anti-Proliferative Activity (IC₅₀) Key Structural Features
13c (Benzo[b][1,4]oxazin-4-yl) C₂₁H₂₂N₂O₃ <10 µM (specific cell lines) Fused oxazine ring; methoxy groups
13d (2,4-Dimethylphenyl variant) C₂₁H₂₄N₂O₂ ~15 µM Bulky aryl substituent
This compound C₁₄H₂₁N Not reported Flexible cyclohexyl group

Key Observations :

  • While the target compound lacks the fused heterocyclic systems seen in derivatives, its cyclohexyl group may confer unique membrane permeability properties, making it a candidate for drug delivery studies.
  • Anti-proliferative activity in analogs is strongly influenced by aromatic substituents (e.g., methoxy or halogen groups), which are absent here .

Biological Activity

4-(3,4-Dimethylcyclohexyl)aniline is an organic compound characterized by its unique structure that includes an aniline group substituted with a cyclohexyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding future research.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁N
  • Molecular Weight : 203.32 g/mol
  • Structural Characteristics : The presence of the cyclohexyl group enhances lipophilicity, which may influence its interaction with biological targets.

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Modulation : It can modulate receptor signaling pathways, impacting cellular processes such as apoptosis and angiogenesis.
  • Nucleophilic Aromatic Substitution : As an aromatic amine, it can participate in nucleophilic substitution reactions, allowing it to interact with electrophiles and exert diverse biological effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)
MDA-MB-23130
A54925

The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of angiogenesis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in reduced cell migration and invasion. The findings suggest that it may inhibit key signaling pathways involved in tumor progression .
  • Antimicrobial Efficacy : A clinical evaluation demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, showcasing its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for 4-(3,4-Dimethylcyclohexyl)aniline while minimizing byproduct formation?

  • Methodological Answer : Begin with a Buchwald-Hartwig amination or Ullmann coupling to introduce the aniline group to the dimethylcyclohexyl backbone. Optimize reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) using Design of Experiments (DoE) to reduce side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol can isolate the target compound. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic and cyclohexyl protons. Assign stereochemistry via NOESY for cyclohexyl substituents. Confirm molecular weight via high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI+) mode. Cross-validate thermal stability with differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent oxidation. Conduct accelerated aging studies under varying humidity (40–80% RH) and temperature (25–60°C) to determine degradation kinetics. Monitor degradation products (e.g., quinone imines) via LC-MS and adjust storage protocols accordingly .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the compound’s geometry, focusing on cyclohexyl ring conformation (chair vs. boat) and substituent orientations. Compare computed 1^1H NMR chemical shifts (via GIAO method) with experimental data to validate the dominant conformer. Analyze steric effects using molecular mechanics simulations (e.g., MMFF94 force field) .

Q. What strategies are effective in reconciling contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer : Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in complex mixtures. For conflicting mass spectrometry results, use tandem MS/MS with collision-induced dissociation (CID) to differentiate isomers. Cross-reference with X-ray crystallography data, if available, to confirm structural assignments .

Q. How can researchers investigate the compound’s reactivity under catalytic conditions (e.g., cross-coupling reactions)?

  • Methodological Answer : Screen palladium/copper-based catalysts (e.g., Pd(OAc)₂/CuI) in Sonogashira or Suzuki-Miyaura couplings. Track reaction progress via in-situ FTIR to detect intermediate species. Use kinetic isotope effects (KIE) studies to elucidate rate-determining steps. Compare turnover frequencies (TOF) under varying electronic environments (e.g., electron-rich/withdrawing substituents) .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Quantify photodegradation products via HPLC-UV after exposure to simulated sunlight (e.g., Xenon arc lamp). Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) and log KowK_{ow} values derived from shake-flask experiments .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in reaction yields or spectral data may arise from residual solvents or stereochemical variations. Always include internal standards (e.g., tetramethylsilane for NMR) and replicate experiments to ensure reproducibility .
  • Safety Protocols : Follow OSHA guidelines for handling aromatic amines, including PPE (gloves, goggles) and fume hoods. Neutralize waste with 10% acetic acid before disposal .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(3,4-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h5-8,10-11,13H,3-4,9,15H2,1-2H3

InChI Key

TZPLZCXAHCAOAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C2=CC=C(C=C2)N

Origin of Product

United States

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